N-Acetylmuramic acid-alkyne is a derivative of N-acetylmuramic acid, a critical component of bacterial peptidoglycan, which serves as a protective layer for bacterial cells. This compound is particularly significant in the study of bacterial cell wall biosynthesis and has applications in bioorthogonal chemistry, enabling the labeling and tracking of peptidoglycan structures in living organisms.
N-Acetylmuramic acid is naturally found in the cell walls of bacteria, where it is linked to N-acetylglucosamine through peptide bridges. The alkyne modification enhances its utility in chemical biology, particularly for applications involving click chemistry, which allows for selective reactions with azides to form stable triazoles.
N-Acetylmuramic acid-alkyne falls under the category of bioorthogonal reagents. It is classified as a carbohydrate derivative and is used primarily in synthetic biology and microbiology research.
The synthesis of N-acetylmuramic acid-alkyne can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yields and purity. The use of protecting groups during synthesis helps prevent unwanted reactions and facilitates subsequent modifications.
The molecular structure of N-acetylmuramic acid-alkyne includes a muramic acid backbone with an alkyne functional group attached. This structure can be represented as follows:
N-Acetylmuramic acid-alkyne's molecular weight is approximately 241.25 g/mol. The compound's structural features allow it to participate in various chemical reactions typical for alkynes, such as cycloadditions.
N-Acetylmuramic acid-alkyne participates in several significant chemical reactions:
These reactions often require specific conditions such as the presence of catalysts (e.g., copper salts) and may involve multiple steps to achieve desired products.
The mechanism by which N-acetylmuramic acid-alkyne operates involves its incorporation into bacterial cell walls during peptidoglycan biosynthesis. Once inside the bacterial cell:
This incorporation has been confirmed through super-resolution microscopy and mass spectrometry, demonstrating the utility of N-acetylmuramic acid-alkyne in tracking cellular processes .
Studies have shown that derivatives like N-acetylmuramic acid-alkyne can be effectively used in metabolic labeling experiments without disrupting normal cellular functions .
N-Acetylmuramic acid-alkyne has several important scientific uses:
Chemoenzymatic synthesis leverages bacterial cell wall recycling enzymes to produce functionalized NAM derivatives with high efficiency and stereoselectivity. The enzymes N-acetylmuramic acid/glucosamine anomeric kinase (AmgK) and N-acetylmuramic acid α-1-phosphate uridylyltransferase (MurU) from Pseudomonas species catalyze the conversion of synthetic NAM-alkyne precursors into bioactive uridine diphosphate (UDP) intermediates. AmgK phosphorylates the anomeric position of NAM-alkyne 4 (Table 1), generating NAM-alkyne-1-phosphate, which MurU subsequently conjugates with UTP to yield UDP-NAM-alkyne [1] [7]. Kinetic analyses reveal AmgK’s moderate tolerance for alkyne modifications, with catalytic efficiency (kcat/Km) of 1.8 × 104 M−1s−1—approximately 12-fold lower than for natural substrate NAM (2.16 × 105 M−1s−1) [1]. MurU efficiently processes the monophosphate intermediate, enabling gram-scale production of UDP-NAM-alkyne for metabolic labeling applications.
Table 1: Kinetic Parameters of AmgK for NAM Derivatives
Substrate | kcat (s−1) | Km (mM) | kcat/Km (M−1s−1) |
---|---|---|---|
Natural NAM | 6.58 ± 0.21 | 0.0304 ± 0.0058 | (2.16 ± 0.42) × 105 |
NAM-alkyne | 9.74 ± 0.45 | 0.55 ± 0.09 | (1.8 ± 0.3) × 104 |
Data derived from mass spectrometry and enzyme-coupled assays [1]
The chemical synthesis of NAM-alkyne hinges on 2-amino muramic acid as a key scaffold for late-stage alkyne functionalization. A streamlined four-step protocol begins with peracetylated 2-azido glucosamine (1), synthesized via diazo transfer from glucosamine hydrochloride using imidazole-1-sulfonyl azide. Regioselective Koenigs-Knorr glycosidation with (S)-2-chloropropanoic acid installs the lactic acid moiety, yielding peracetylated 2-azido NAM. Pd-catalyzed hydrogenation reduces the azide to a primary amine, generating 2-amino NAM [4] [9]. This amine undergoes acylation with alkyne-bearing activated esters (e.g., pentynoic acid pentafluorophenyl ester) under mild conditions (DIPEA/DMF, 25°C), producing NAM-alkyne in 80% yield after deprotection. This modular approach supports diverse bioorthogonal handle installations (e.g., azides, diazirines) from a common intermediate [4] [9].
Protecting group strategies critically influence NAM-alkyne’s bioavailability by balancing hydrophobicity for membrane permeation and aqueous solubility for enzymatic processing. Per-O-acetylation significantly enhances cellular uptake in Corynebacterium glutamicum and Escherichia coli by increasing lipophilicity. However, cytoplasmic esterases must hydrolyze acetate groups to regenerate free NAM-alkyne for phosphorylation by AmgK [8]. Comparative studies show:
Deprotection kinetics reveal complete acetate hydrolysis within 15 minutes in bacterial cytosol, aligning with rapid metabolic incorporation into peptidoglycan [8].
Table 2: Impact of Protecting Groups on Bacterial Uptake
Protecting Group | Uptake Efficiency | AmgK Processing Rate |
---|---|---|
None (free OH) | Baseline | 100% |
Per-O-acetyl | 150% of baseline | 95% |
4,6-O-benzylidene | 70% of baseline | 40% |
Data from fluorescence-tagged uptake assays in E. coli [8]
Scalable synthesis of UDP-NAM-alkyne requires integration of enzymatic and chemical methods. One-pot enzymatic cascades combine AmgK, MurU, and pyruvate kinase (for ATP regeneration) to convert 100 mM NAM-alkyne into UDP-NAM-alkyne with >90% conversion in 4 hours [1] [10]. Purification exploits UDP-NAM-alkyne’s affinity for immobilized Zn2+ resins, yielding >200 mg/L of >98% pure product. Alternatively, solid-phase synthesis using uridine-functionalized resins enables stepwise peptide elongation for Park’s nucleotide analogs, though yields for alkyne variants remain modest (30–40%) [10]. The UDP-NAM-alkyne produced serves as a substrate for Mur ligases (MurC-MurF), confirming compatibility with downstream peptidoglycan biosynthesis enzymes [7] [10].
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